molecular formula C12H16Se B14495017 Hex-1-enylselanylbenzene CAS No. 63831-84-5

Hex-1-enylselanylbenzene

Cat. No.: B14495017
CAS No.: 63831-84-5
M. Wt: 239.23 g/mol
InChI Key: WVLLXZUXWLLJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-1-enylselanylbenzene is an organic compound that features a unique combination of a hex-1-enyl group and a selanylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-1-enylselanylbenzene can be synthesized through the reaction of hex-1-enyl halides with sodium selenide, followed by coupling with benzene derivatives. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the oxidation of selenium.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Hex-1-enylselanylbenzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The hex-1-enyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like halogens or alkyl halides are employed under mild conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Hex-1-enylselanylbenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of hex-1-enylselanylbenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense mechanisms. The hex-1-enyl group provides additional reactivity, allowing the compound to participate in various organic transformations.

Comparison with Similar Compounds

    Hex-1-enylbenzene: Lacks the selenium atom, resulting in different chemical properties and reactivity.

    Phenylselenol: Contains a selenium atom bonded directly to a benzene ring, differing in the alkyl group attached to selenium.

Properties

CAS No.

63831-84-5

Molecular Formula

C12H16Se

Molecular Weight

239.23 g/mol

IUPAC Name

hex-1-enylselanylbenzene

InChI

InChI=1S/C12H16Se/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-11H,2-4H2,1H3

InChI Key

WVLLXZUXWLLJJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.